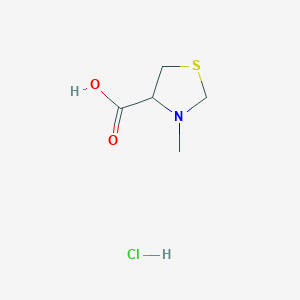

3-Methylthiazolidine-4-carboxylic acid hydrochloride

Descripción general

Descripción

3-Methylthiazolidine-4-carboxylic acid hydrochloride is a sulfur-containing amino acid derivative with the molecular formula C5H10ClNO2S and a molecular weight of 183.66 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthiazolidine-4-carboxylic acid hydrochloride typically involves the reaction of cysteamine hydrochloride with an appropriate aldehyde or ketone under acidic conditions . The reaction proceeds through the formation of a thiazolidine ring, which is then further functionalized to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance yield, selectivity, and purity while minimizing environmental impact . Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used .

Análisis De Reacciones Químicas

Types of Reactions

3-Methylthiazolidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can yield thiazolidine derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 3-MTCH span multiple domains:

Chemistry

- Building Block for Organic Synthesis : 3-MTCH serves as a precursor for synthesizing complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Biology

- Biological Modulation : Research indicates that 3-MTCH may modulate biological pathways, potentially influencing enzyme activity and cellular signaling .

- Antioxidant Activity : Studies have shown that 3-MTCH significantly reduces intracellular reactive oxygen species (ROS), enhancing cell viability under oxidative stress conditions .

Medicine

- Antimicrobial Properties : In vitro tests have demonstrated that 3-MTCH inhibits the growth of pathogenic bacteria, suggesting its potential use in treating infections .

- Neuroprotection : Investigations into its neuroprotective effects indicate that 3-MTCH may mitigate neuronal cell death induced by oxidative stress, highlighting its promise for neurodegenerative disease therapies .

Industry

- Material Development : The compound is explored in developing new materials and serves as a catalyst in various chemical reactions .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Organic synthesis | Acts as a building block for complex molecules |

| Biology | Antioxidant effects | Reduces ROS levels, enhances cell viability |

| Medicine | Antimicrobial agent | Inhibits pathogenic bacteria growth |

| Neuroprotective agent | Mitigates neuronal death from oxidative stress | |

| Industry | Material development | Used in new material synthesis and catalysis |

Case Study 1: Antioxidant Activity

A study measuring the antioxidant capacity of 3-MTCH demonstrated that it significantly decreased intracellular ROS levels in cultured cells. This effect was linked to enhanced cell viability under conditions of oxidative stress, indicating its potential therapeutic application in oxidative damage-related diseases.

Case Study 2: Antimicrobial Efficacy

In vitro studies confirmed that 3-MTCH displayed significant inhibitory effects against several pathogenic bacteria strains. These findings suggest its potential role in developing new antimicrobial therapies.

Case Study 3: Neuroprotective Effects

Research focused on the neuroprotective properties of 3-MTCH revealed that it could reduce neuronal cell death caused by oxidative stress. This study underscores the compound's therapeutic promise for treating neurodegenerative disorders such as Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of 3-Methylthiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiazolidine ring enhances its pharmacological properties, allowing it to modulate enzyme activity and cellular signaling pathways . This compound can inhibit or activate various enzymes, leading to diverse biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidine-2,4-dione: Another thiazolidine derivative with notable biological activity.

Thiazolidine-4-carboxylic acid: A closely related compound with similar structural features.

Uniqueness

3-Methylthiazolidine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfur-containing thiazolidine ring and carboxylic acid functionality make it a versatile compound for various applications.

Actividad Biológica

3-Methylthiazolidine-4-carboxylic acid hydrochloride (MTCA) is a compound of significant interest in biochemical and pharmacological research. Its unique structure, characterized by a thiazolidine ring and a carboxylic acid functional group, contributes to its diverse biological activities. This article explores the biological activity of MTCA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

MTCA is derived from L-cysteine through reactions with aldehydes, resulting in a compound that exhibits various pharmacological properties. The presence of sulfur in the thiazolidine ring is crucial for its biological activity, allowing it to interact with enzymes and cellular signaling pathways effectively.

The biological activity of MTCA can be attributed to several mechanisms:

- Enzyme Modulation : MTCA has been shown to modulate the activity of various enzymes, influencing metabolic pathways that are crucial for cellular function.

- Antioxidant Activity : Research indicates that MTCA exhibits significant antioxidant properties, which help in reducing oxidative stress in cells. This is particularly important in protecting against cellular damage caused by reactive oxygen species (ROS) .

- Cellular Signaling : The compound interacts with specific signaling pathways, potentially affecting cell proliferation and apoptosis. This interaction may provide insights into its anticancer properties .

1. Antioxidant Properties

MTCA has demonstrated potent antioxidant activity. In studies comparing its efficacy to ascorbic acid, MTCA exhibited comparable or superior DPPH radical scavenging activity, with IC50 values indicating effective radical neutralization . This property is essential for its potential use in preventing oxidative damage in various diseases.

2. Antimicrobial Effects

Research has also explored the antimicrobial potential of MTCA. It has been evaluated for its effectiveness against various bacterial strains, showing promising results that suggest it could serve as a lead compound for developing new antimicrobial agents .

3. Neuroprotective Effects

Preliminary studies indicate that MTCA may have neuroprotective effects, potentially benefiting conditions characterized by neurodegeneration. The compound's ability to reduce oxidative stress could contribute to protecting neuronal cells from damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of MTCA:

- Study on Antioxidant Activity : A study measuring the antioxidant capacity of MTCA showed that it significantly reduced intracellular ROS levels in cultured cells, enhancing cell viability under oxidative stress conditions .

- Antimicrobial Study : In vitro tests demonstrated that MTCA inhibited the growth of pathogenic bacteria, suggesting its potential application in treating infections .

- Neuroprotection Research : A recent investigation into the neuroprotective effects of MTCA indicated that it could mitigate neuronal cell death induced by oxidative stress, highlighting its therapeutic promise for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound | Antioxidant Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound (MTCA) | High | Moderate | Promising |

| Thiazolidine-4-carboxylic acid | Moderate | Low | None |

| L-Cysteine | Low | High | Moderate |

Propiedades

IUPAC Name |

3-methyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCOYPGXPMAKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CSCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544117 | |

| Record name | 3-Methyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60129-40-0 | |

| Record name | 3-Methyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.